molecular formula C11H15FO B13305672 3-(4-Fluoro-2-methylphenyl)butan-2-ol

3-(4-Fluoro-2-methylphenyl)butan-2-ol

Cat. No.: B13305672
M. Wt: 182.23 g/mol
InChI Key: HHCMPCVAGKJAHN-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)butan-2-ol is an organic compound with the molecular formula C11H15FO and a molecular weight of 182.23 g/mol . It is a derivative of butanol, featuring a fluoro and methyl substituent on the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methylphenyl)butan-2-ol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

3-(4-Fluoro-2-methylphenyl)butan-2-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-2-methylphenyl)butan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluoro and methyl groups can affect the compound’s physical properties, such as boiling point and solubility, as well as its interaction with biological targets .

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

3-(4-fluoro-2-methylphenyl)butan-2-ol

InChI

InChI=1S/C11H15FO/c1-7-6-10(12)4-5-11(7)8(2)9(3)13/h4-6,8-9,13H,1-3H3

InChI Key

HHCMPCVAGKJAHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)C(C)O

Origin of Product

United States

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